molecular formula C27H27BrClNO4 B10947818 Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10947818
M. Wt: 544.9 g/mol
InChI Key: FERHARCQPZTWFM-UHFFFAOYSA-N
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Description

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, bromine, chlorine, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the bromine and chlorine substituents: This step involves electrophilic aromatic substitution reactions using bromine and chlorine reagents.

    Attachment of the 4-chlorobenzyl group: This is typically done through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 4-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27BrClNO4

Molecular Weight

544.9 g/mol

IUPAC Name

methyl 4-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H27BrClNO4/c1-15-23(26(32)33-4)24(25-20(30-15)12-27(2,3)13-21(25)31)19-11-17(28)7-10-22(19)34-14-16-5-8-18(29)9-6-16/h5-11,24,30H,12-14H2,1-4H3

InChI Key

FERHARCQPZTWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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